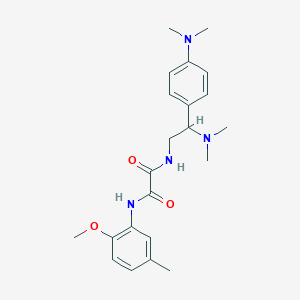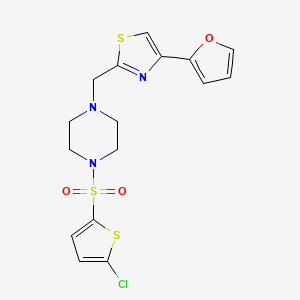
N-(2-(dimethylamino)pyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and to the rest of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. For example, (2-(Dimethylamino)pyrimidin-5-yl)boronic acid is a solid at room temperature, and it’s stored in a freezer under an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Antitumor Activity A study described the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, including structures related to N-(2-(dimethylamino)pyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide. These compounds showed promising in vitro activity against liver, colon, and lung cancer cell lines, with certain derivatives displaying higher activity than the standard drug doxorubicin. The research indicates the potential for these compounds in antitumor applications (Hafez, Alsalamah, & El-Gazzar, 2017).
Antibacterial Applications Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating their suitability as antibacterial agents. This research explored the antibacterial evaluation of these compounds, with several showing high activities, suggesting their potential use in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Synthesis Techniques Research into the synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines sheds light on the methods for creating compounds with the sulfonamido group, which is key to the molecular structure of interest. This study provides insights into the synthesis process, highlighting the potential for developing related compounds with varied biological activities (Shvets et al., 2020).
Multifunctional Antioxidants Investigations into analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which share structural similarities with the compound , have revealed their potential as multifunctional antioxidants. These compounds show promise in the preventive treatment of cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcasing their versatility in medical applications (Jin, Randazzo, Zhang, & Kador, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-7-10(8(2)19-14-7)20(17,18)15-9-5-12-11(13-6-9)16(3)4/h5-6,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWOBPWYWGVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2630555.png)
![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2630559.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2630560.png)


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/no-structure.png)


![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630571.png)
![12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2630573.png)



